molecular formula C7H5Cl2FO B1446264 2,3-Dichloro-5-fluorobenzyl alcohol CAS No. 1803718-67-3

2,3-Dichloro-5-fluorobenzyl alcohol

Cat. No.: B1446264
CAS No.: 1803718-67-3
M. Wt: 195.01 g/mol
InChI Key: UZXPPVJIJZUVPC-UHFFFAOYSA-N
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Description

2,3-Dichloro-5-fluorobenzyl alcohol is an organic compound with the molecular formula C7H5Cl2FO. It is a derivative of benzyl alcohol, where the benzene ring is substituted with chlorine and fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-5-fluorobenzyl alcohol typically involves the chlorination and fluorination of benzyl alcohol derivatives. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, followed by fluorination using reagents like hydrogen fluoride or fluorine gas under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-5-fluorobenzyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Dichloro-5-fluorobenzyl alcohol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Dichloro-5-fluorobenzyl alcohol involves its interaction with various molecular targets. The presence of chlorine and fluorine atoms can influence the compound’s reactivity and binding affinity to enzymes or receptors. These interactions can modulate biological pathways and result in specific physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-3-fluorobenzyl alcohol
  • 2,3-Dichloro-4-fluorobenzyl alcohol
  • 2,3-Dichloro-5-bromobenzyl alcohol

Uniqueness

2,3-Dichloro-5-fluorobenzyl alcohol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

(2,3-dichloro-5-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2FO/c8-6-2-5(10)1-4(3-11)7(6)9/h1-2,11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZXPPVJIJZUVPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CO)Cl)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901278489
Record name Benzenemethanol, 2,3-dichloro-5-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901278489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803718-67-3
Record name Benzenemethanol, 2,3-dichloro-5-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803718-67-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanol, 2,3-dichloro-5-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901278489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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